

Validating Iridium-Iodide Reaction Mechanisms: A Comparative Guide to the Cativa Process

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iridium(IV) iodide*

Cat. No.: *B1582531*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction mechanisms involved in the iridium-iodide catalyzed carbonylation of methanol, commercially known as the Cativa™ process. While the initial query focused on **iridium(IV) iodide**, kinetic studies predominantly center on the interplay between Ir(I) and Ir(III) species within this industrially vital catalytic cycle. This document synthesizes experimental data to validate the proposed mechanisms, compare promoted and unpromoted pathways, and detail the protocols used in these kinetic investigations.

The Cativa process, developed by BP Chemicals, represents a significant advancement over the rhodium-based Monsanto process for acetic acid production, largely due to its higher efficiency and stability, especially at low water concentrations.^{[1][2]} Kinetic and spectroscopic studies have been instrumental in understanding the nuanced mechanism, particularly the role of iodide and catalyst promoters.

Comparison of Iridium-Catalyzed Reaction Mechanisms

The carbonylation of methanol in the Cativa process proceeds through a complex catalytic cycle where the iridium center shuttles between the +1 and +3 oxidation states. Two principal cycles, a highly efficient "neutral" pathway and a slower "anionic" pathway, have been

identified. The prevalence of each cycle is dictated by the reaction conditions, especially the presence of promoters.^[3]

1. The Promoted "Neutral" Catalytic Cycle

This is the primary, highly efficient mechanism in the commercial Cativa process. It relies on a promoter, typically a ruthenium carbonyl complex or a simple iodide of zinc or indium, to enhance the catalyst's activity.^{[2][4]}

The mechanism, validated by *in situ* spectroscopy and kinetic studies, proceeds as follows^[1]:

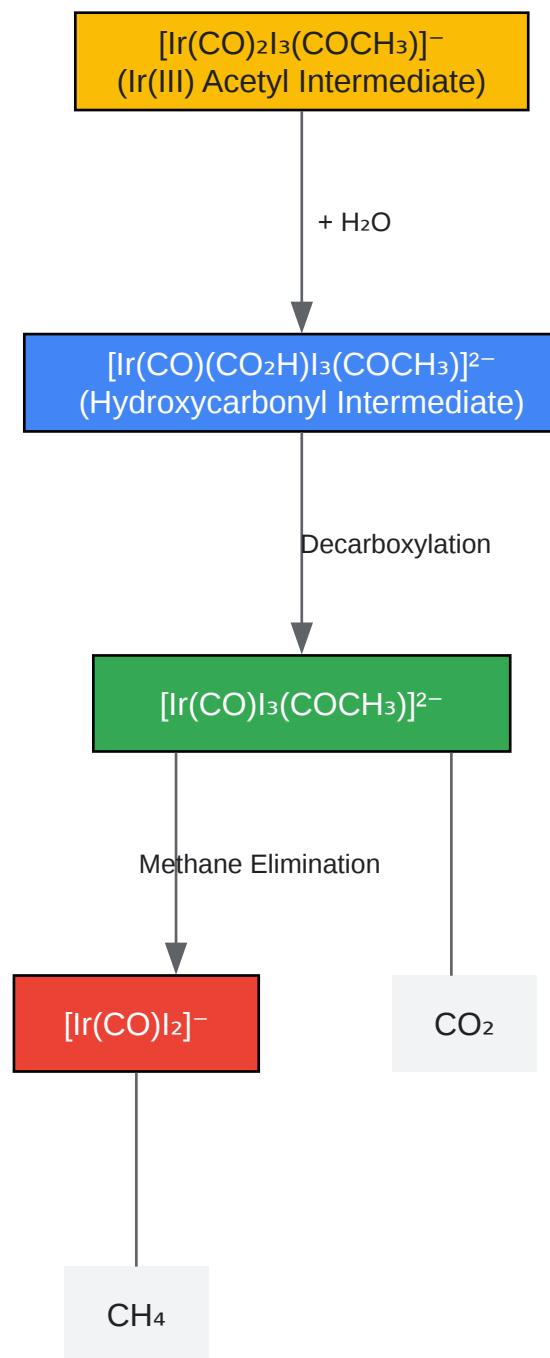
- Oxidative Addition: Methyl iodide (CH_3I), formed from methanol and HI , oxidatively adds to the active $\text{Ir}(\text{I})$ catalyst, $[\text{Ir}(\text{CO})_2\text{I}_2]^-$ (1), to form the octahedral $\text{Ir}(\text{III})$ species, $\text{fac},\text{cis}-[\text{Ir}(\text{CO})_2\text{I}_3(\text{CH}_3)]^-$ (2).
- Promoter Action & CO Coordination: The promoter abstracts an iodide ligand from (2). This is a crucial step that generates a neutral, five-coordinate intermediate, $[\text{Ir}(\text{CO})_2(\text{CH}_3)\text{I}_2]$ which then coordinates a molecule of carbon monoxide to form the neutral $\text{Ir}(\text{III})$ complex $[\text{Ir}(\text{CO})_3(\text{CH}_3)\text{I}_2]$ (3).^{[4][5]}
- Migratory Insertion (Rate-Determining Step): In this rate-limiting step, the methyl group migrates to a carbonyl ligand, forming a square pyramidal acetyl-iridium(III) species, $[\text{Ir}(\text{CO})_2(\text{COCH}_3)\text{I}_2]$ (4).^[6] This step is dramatically accelerated in the neutral intermediate compared to its anionic counterpart.^[4]
- Reductive Elimination: The active $\text{Ir}(\text{I})$ catalyst (1) is regenerated by the reductive elimination of acetyl iodide (CH_3COI) from (4).
- Hydrolysis: The acetyl iodide is rapidly hydrolyzed by water to produce the final product, acetic acid, and regenerate the hydroiodic acid (HI) needed for methanol conversion.

[Click to download full resolution via product page](#)

Figure 1: Promoted "Neutral" Catalytic Cycle of the Cativa Process.

2. The Unpromoted "Anionic" Catalytic Cycle

In the absence of a promoter or at high iodide concentrations, a slower, anionic pathway predominates.^[3] The catalyst resting state is the same Ir(III) species, *fac,cis*- $[\text{Ir}(\text{CO})_2\text{I}_3(\text{CH}_3)]^-$ (2). However, the subsequent steps differ significantly:


- CO Coordination: A carbon monoxide molecule replaces an iodide ligand on the anionic species (2) to form $[\text{Ir}(\text{CO})_3(\text{CH}_3)\text{I}_3]^-$.
- Migratory Insertion: The migratory insertion occurs from this anionic intermediate. This step is approximately 700 times slower than the migratory insertion from the neutral intermediate (3) in the promoted cycle.^{[4][5]} This dramatic difference in rate is the primary reason for the efficacy of promoters.

This comparison highlights how kinetic studies validated the role of promoters: they facilitate entry into the much faster "neutral" catalytic cycle by abstracting an iodide ligand.

3. Alternative Mechanism: By-product Formation

While the main reaction produces acetic acid with high selectivity, by-products like CO_2 and methane (CH_4) can form. Kinetic and isotopic labeling experiments have shown that their formation is not limited to the conventional water-gas shift reaction. An alternative pathway involves the direct reaction of water with key Ir(III) intermediates of the main carbonylation cycle.^{[7][8]}

This side reaction involves the nucleophilic attack of water on a carbonyl ligand of the iridium acetyl complex, leading to decarboxylation and methane elimination.^[7]

[Click to download full resolution via product page](#)

Figure 2: By-product Formation Pathway from an Ir(III) Intermediate.

Quantitative Kinetic Data

Kinetic studies have quantified the influence of various reaction parameters on the rate of methanol carbonylation. The data clearly supports the mechanistic proposals, especially the

superiority of the promoted system.

Table 1: Influence of Reaction Components on Carbonylation Rate

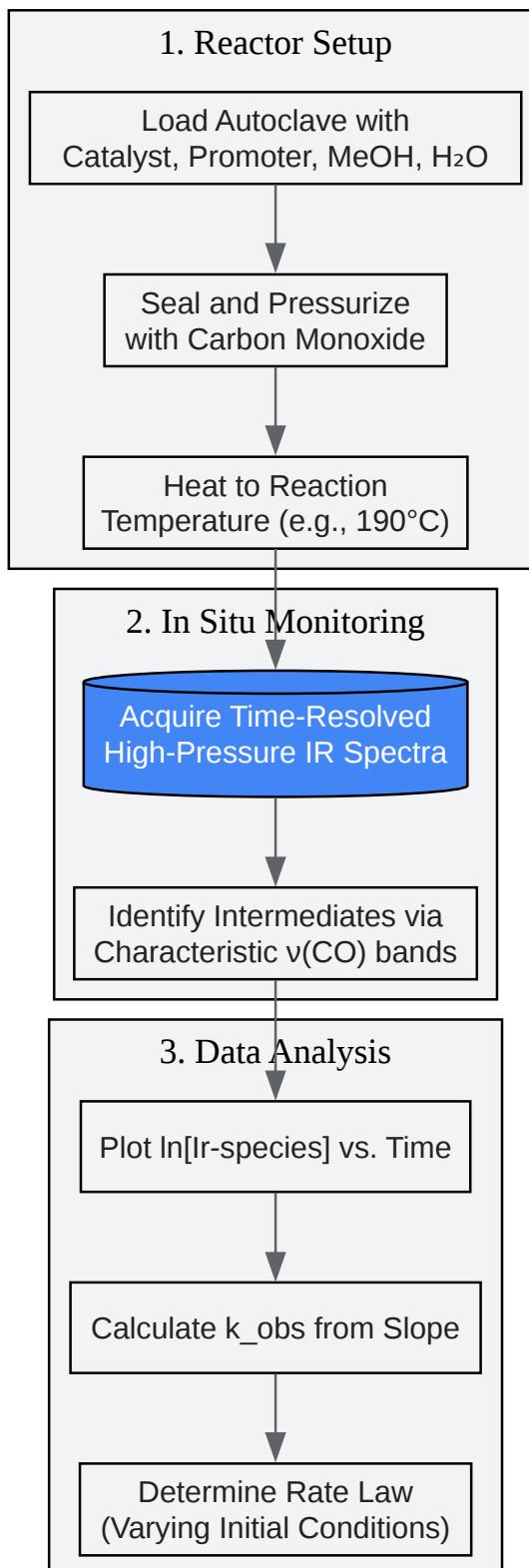
Parameter Varied	Observation	Mechanistic Implication	Reference(s)
[Iridium]	Reaction rate is directly proportional to the iridium concentration.	The reaction is first-order with respect to the catalyst.	[9]
[Promoter]	Rate increases significantly with promoter addition (e.g., Ru, InI ₃ , ZnI ₂).	The promoter facilitates the rate-determining step by generating the more reactive neutral intermediate.	[4][5][9]
[Water]	A rate maximum is observed at low water concentrations (typically <10% w/w).	Water is required for the final hydrolysis step, but excess water can inhibit the catalyst. The Ir catalyst is more stable at low water levels than its Rhodium counterpart.	[2][9]
[CH ₃ I]	Reaction rate is positively correlated with methyl iodide concentration.	CH ₃ I is required for the oxidative addition step to initiate the catalytic cycle.	[10]

| CO Pressure | The reaction order with respect to CO is complex and depends on other conditions. | CO is both a reactant and a ligand; its coordination is crucial for the migratory insertion step. | [9] |

Table 2: Comparison of Migratory Insertion Rates (Stoichiometric Studies)

Iridium Intermediate	Pathway	Relative Rate of Migratory Insertion (at 85 °C)	Key Finding	Reference(s)
$[\text{Ir}(\text{CO})_2\text{I}_3(\text{CH}_3)]^-$	Anionic	1 (baseline)	The anionic pathway is kinetically slow.	[4][5]

| $[\text{Ir}(\text{CO})_3(\text{CH}_3)\text{I}_2]$ | Neutral | ~700x faster | The promoter-induced neutral pathway dramatically lowers the activation energy for the rate-determining step. | [4][5][11] |


Experimental Protocols

The validation of the Cativa process mechanisms relies heavily on kinetic studies performed under industrially relevant conditions (high pressure and temperature).

Key Experimental Technique: In Situ High-Pressure Infrared (HPIR) Spectroscopy

- **Reactor Setup:** Experiments are conducted in a high-pressure autoclave (batch reactor) equipped with special IR-transparent windows (e.g., sapphire) and a probe that allows for real-time monitoring of the solution phase. The reactor is heated and pressurized with carbon monoxide.
- **Reaction Monitoring:** As the reaction proceeds, the concentrations of the various iridium carbonyl species are monitored by their characteristic $\nu(\text{CO})$ stretching frequencies in the IR spectrum. For example, the active catalyst $[\text{Ir}(\text{CO})_2\text{I}_2]^-$ and the resting state $[\text{Ir}(\text{CO})_2\text{I}_3(\text{CH}_3)]^-$ have distinct and well-resolved IR bands. [3][4]
- **Kinetic Analysis:** By tracking the disappearance of a reactant species or the appearance of a product species over time, pseudo-first-order rate constants (k_{obs}) can be determined.
- **Parameter Variation:** The experiment is repeated under various conditions (e.g., different promoter concentrations, water levels, CO pressures) to determine the effect of each

parameter on the rate constant, allowing for the elucidation of the full rate law and validation of the proposed mechanism. High-Pressure NMR is also used to complement the IR data.[5]

[Click to download full resolution via product page](#)**Figure 3:** Experimental Workflow for Kinetic Analysis using HPIR.**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cativa process - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Promotion of iridium-catalyzed methanol carbonylation: mechanistic studies of the cativa process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnpetro.ir [fnpetro.ir]
- 7. Reactivity of Ir(III) carbonyl complexes with water: alternative by-product formation pathways in catalytic methanol carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Validating Iridium-Iodide Reaction Mechanisms: A Comparative Guide to the Cativa Process]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582531#kinetic-studies-to-validate-iridium-iv-iodide-reaction-mechanisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com